4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride

説明

4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

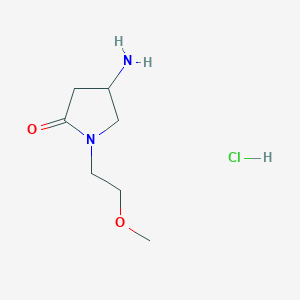

4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, a derivative of pyrrolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 136.58 g/mol. The compound possesses a pyrrolidinone ring, which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and addition reactions .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones, including 4-amino compounds, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidinone derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential use as antimicrobial agents .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone | Antibacterial | Staphylococcus aureus | |

| 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone | Antifungal | Candida albicans |

Anti-Fibrotic Effects

Recent studies have explored the anti-fibrotic potential of pyrrolidinone derivatives. Specifically, compounds similar to 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone have been shown to inhibit collagen synthesis in liver fibrosis models. This suggests a mechanism by which these compounds may mitigate fibrotic diseases by targeting hepatic stellate cells responsible for collagen production .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in myeloid leukemia cells, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved the evaluation of the compound's efficacy in inhibiting cancer cell proliferation. In this study, treatment with this compound resulted in a significant reduction in cell viability in U-937 acute myeloid leukemia cells. The mechanism of action was linked to the downregulation of survival proteins such as Mcl-1 and Survivin .

科学的研究の応用

Medicinal Chemistry and Drug Discovery

The compound's pyrrolidine structure is widely utilized in the development of pharmaceutical agents. Pyrrolidine derivatives have been shown to possess a range of biological activities, making them valuable in the search for new therapeutic agents.

- PPAR Agonists : Research indicates that pyrrolidine derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid levels. For instance, compounds derived from the pyrrolidine scaffold have demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models .

- CXCR4 Antagonists : Another study highlighted the synthesis of pyrrolidine derivatives that act as antagonists of the CXCR4 chemokine receptor, showing promise in antimetastatic therapies. One specific compound exhibited a competitive binding affinity with an IC50 value of 79 nM, indicating its potential for cancer treatment .

Synthetic Chemistry

The synthesis of 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride involves several chemical transformations that can be adapted for creating various derivatives.

- Functionalization : The compound can be functionalized at different positions to yield new derivatives with tailored biological activities. For example, introducing various substituents on the pyrrolidine ring can enhance its pharmacological properties or alter its mechanism of action .

- Library Generation : The ability to create libraries of pyrrolidine derivatives allows for high-throughput screening in drug discovery processes. This approach accelerates the identification of lead compounds with desirable pharmacological profiles .

Biochemical Applications

In addition to pharmaceutical applications, this compound has been explored for its biochemical properties.

- Antibacterial and Antifungal Activities : Research has indicated that certain pyrrolidinone derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .

Comprehensive Data Table

Case Studies

-

PPAR Agonist Development :

- A series of pyrrolidine derivatives were synthesized and evaluated for their activity at PPARα and PPARγ receptors. Compounds demonstrated low nanomolar EC50 values, indicating strong agonistic activity that could be beneficial for treating type 2 diabetes.

-

CXCR4 Antagonist Efficacy :

- In vivo studies involving a specific pyrrolidine derivative showed its ability to inhibit tumor metastasis effectively when administered intraperitoneally at a dosage of 30 mg/kg, highlighting its potential as a therapeutic agent against cancer metastasis.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes nucleophilic substitution under mild acidic or basic conditions:

-

Mechanistic Insight : The amino group’s nucleophilicity is pH-dependent, with optimal reactivity observed near neutral conditions (pH 6–8) due to partial protonation . Steric hindrance from the methoxyethyl group slightly reduces reaction rates compared to simpler pyrrolidinones .

Ring-Opening and Ring-Modification Reactions

The pyrrolidinone ring undergoes selective cleavage or functionalization:

Acid-Catalyzed Hydrolysis

-

Conditions : 6M HCl, reflux (12–24 hrs).

-

Product : Linear γ-aminobutyric acid (GABA) analog with a methoxyethyl side chain .

-

Yield : 55–60%.

Reduction of the Lactam Ring

-

Reagent : LiAlH₄ in THF, 0°C → RT.

-

Product : Pyrrolidine derivative with secondary amine and methoxyethyl groups.

Methoxyethyl Side-Chain Reactivity

The 2-methoxyethyl substituent participates in selective transformations:

pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous solutions, influencing reactivity:

| pH Range | Dominant Species | Reactivity Profile |

|---|---|---|

| 2–4 | Protonated amine (NH₃⁺) | Limited nucleophilicity; stabilizes intermediates |

| 6–8 | Free amine (NH₂) | Optimal for acylation/sulfonylation |

| >10 | Deprotonated amine (NH⁻) | Risk of lactam ring hydrolysis |

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C via lactam ring scission.

-

Photodegradation : UV exposure (254 nm) induces N-demethylation and methoxyethyl cleavage .

Key Research Findings

-

Catalytic Effects : Copper(I) iodide accelerates N-alkylation reactions by 3-fold .

-

Stereochemical Outcomes : Chiral centers in the pyrrolidinone ring remain intact during most substitutions, enabling enantioselective synthesis .

-

Biological Relevance : Derivatives exhibit moderate inhibition of neurological targets (e.g., GABA transaminase) .

特性

IUPAC Name |

4-amino-1-(2-methoxyethyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYOBMOILXOGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。